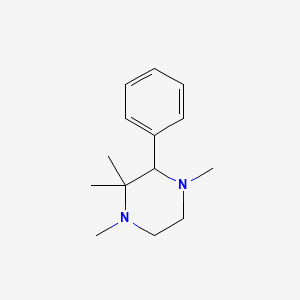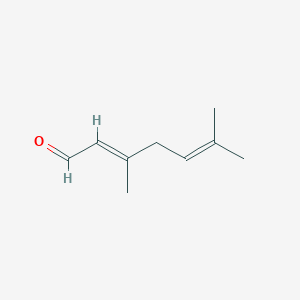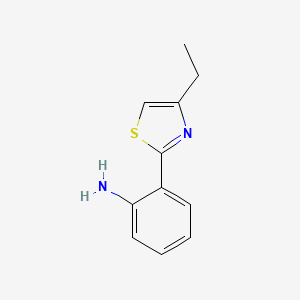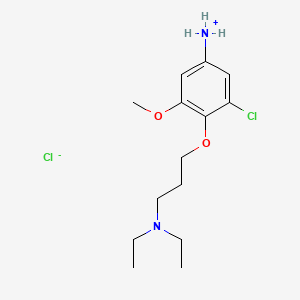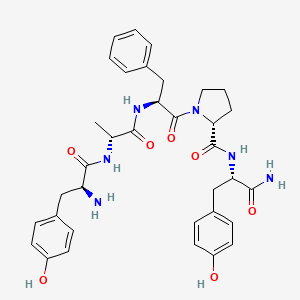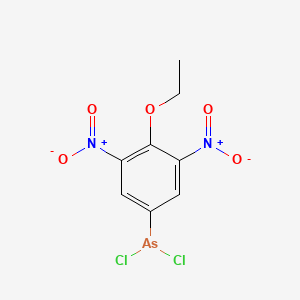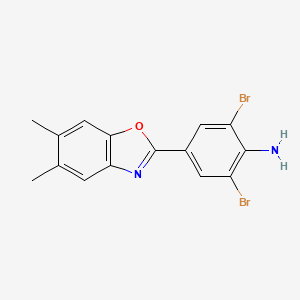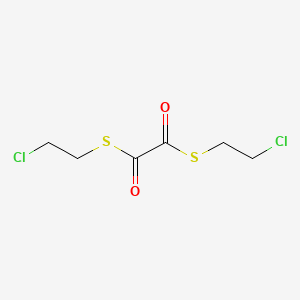
s1,s2-Bis(2-chloroethyl) ethanebis(thioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s1,s2-Bis(2-chloroethyl) ethanebis(thioate): is a chemical compound with the molecular formula C6H8Cl2O2S2. It is known for its unique structure, which includes two chloroethyl groups attached to an ethanebis(thioate) backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) typically involves the reaction of ethanebis(thioate) with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: s1,s2-Bis(2-chloroethyl) ethanebis(thioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
s1,s2-Bis(2-chloroethyl) ethanebis(thioate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of s1,s2-Bis(2-chloroethyl) ethanebis(thioate) involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other cellular components. This interaction can result in various biological effects, including cytotoxicity and inhibition of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- s1,s2-Bis(2-chloroethyl) ethanebis(thioate)
- s1,s2-Bis(2-chloroethyl) ethanebis(selenoate)
- s1,s2-Bis(2-chloroethyl) ethanebis(telluroate)
Comparison: s1,s2-Bis(2-chloroethyl) ethanebis(thioate) is unique due to its sulfur-containing backbone, which imparts distinct chemical and biological properties. Compared to its selenoate and telluroate analogs, the thioate compound exhibits different reactivity and stability profiles. The sulfur atom in the thioate compound can participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
7250-47-7 |
|---|---|
Molekularformel |
C6H8Cl2O2S2 |
Molekulargewicht |
247.2 g/mol |
IUPAC-Name |
1-S,2-S-bis(2-chloroethyl) ethanebis(thioate) |
InChI |
InChI=1S/C6H8Cl2O2S2/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4H2 |
InChI-Schlüssel |
ZAPWXIJHPAXEQP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)SC(=O)C(=O)SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


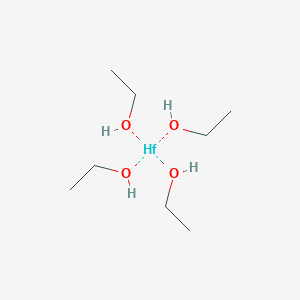
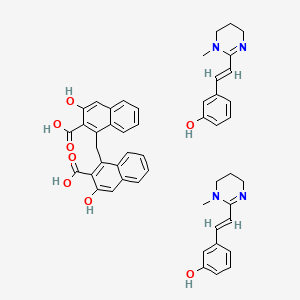
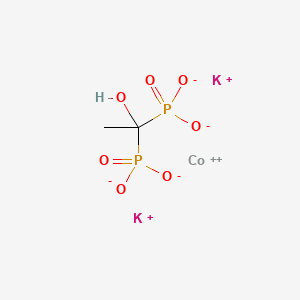
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
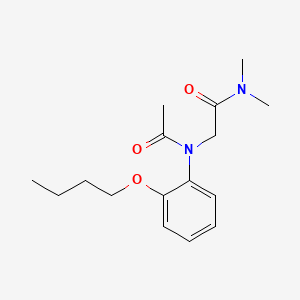
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
